DY131

Description

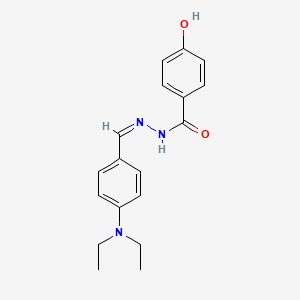

The exact mass of the compound N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H21N3O2 |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide |

InChI |

InChI=1S/C18H21N3O2/c1-3-21(4-2)16-9-5-14(6-10-16)13-19-20-18(23)15-7-11-17(22)12-8-15/h5-13,22H,3-4H2,1-2H3,(H,20,23)/b19-13- |

InChI Key |

WLKOCYWYAWBGKY-UYRXBGFRSA-N |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=N\NC(=O)C2=CC=C(C=C2)O |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O |

Pictograms |

Irritant |

Synonyms |

DY-131 N'-((1E)-(4-(diethylamino)phenyl)methylene)-4-hydroxybenzohydrazide |

Origin of Product |

United States |

Foundational & Exploratory

DY131: A Selective Estrogen-Related Receptor β/γ Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DY131 has emerged as a valuable chemical probe for studying the physiological and pathological roles of the Estrogen-Related Receptors β (ERRβ, NR3B2) and γ (ERRγ, NR3B3). As an orphan nuclear receptor, ERRs exhibit constitutive transcriptional activity, which can be further modulated by synthetic ligands. This compound is a potent and selective agonist for ERRβ and ERRγ, demonstrating minimal activity towards the closely related ERRα, as well as the classical estrogen receptors α (ERα) and β (ERβ). This selectivity makes this compound an essential tool for elucidating the specific functions of the ERRβ/γ subtypes in various biological processes, including metabolism, cancer cell proliferation, and development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental assays.

Introduction

The Estrogen-Related Receptors (ERRs) are a subfamily of orphan nuclear receptors that play crucial roles in the regulation of cellular energy metabolism, including mitochondrial biogenesis and function. The three ERR isoforms, ERRα, ERRβ, and ERRγ, share sequence homology with the estrogen receptors but do not bind to endogenous estrogens. They act as constitutively active transcription factors, binding to estrogen-response elements (EREs) or ERR-specific response elements (ERREs) in the promoter regions of their target genes.

This compound has been identified as a selective agonist for ERRβ and ERRγ. Its ability to activate these receptors without significantly affecting ERRα or the classical estrogen receptors provides a specific means to investigate the downstream signaling pathways and physiological consequences of ERRβ/γ activation. This has led to its use in a variety of research areas, including oncology, metabolic diseases, and neurobiology.

Mechanism of Action

This compound functions as a classical nuclear receptor agonist. Upon entering the cell, it binds to the ligand-binding domain (LBD) of ERRβ and ERRγ. This binding event is thought to induce or stabilize a conformational change in the receptor, promoting the recruitment of coactivators, such as PGC-1α, to the receptor-DNA complex. The assembled complex then enhances the transcription of target genes involved in various cellular processes.

In cancer cell lines, activation of ERRβ/γ by this compound has been shown to inhibit cell growth, induce apoptosis, and cause mitotic spindle defects, highlighting its potential as an anti-cancer agent.[1]

Quantitative Data

The following tables summarize the available quantitative data for this compound's activity and selectivity.

Table 1: Agonist Potency of this compound on Estrogen-Related Receptors

| Receptor | Assay Type | Parameter | Value | Reference |

| ERRγ | Reporter Gene Assay | EC50 | 130 nM | [2] |

| ERRβ | Reporter Gene Assay | EC50 | Not explicitly reported | N/A |

Table 2: Selectivity Profile of this compound

| Receptor | Assay Type | Parameter | Value | Reference |

| ERRα | Co-transfection Assay | IC50 | > 30 µM | [2] |

| ERα | Not specified | IC50 | > 30 µM | [2] |

| ERβ | Not specified | IC50 | > 30 µM | [2] |

Signaling Pathways and Experimental Workflows

ERRβ/γ Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound-mediated activation of ERRβ/γ.

Experimental Workflow: Reporter Gene Assay

The following diagram outlines a typical workflow for a reporter gene assay to assess this compound's agonist activity on ERRβ/γ.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of this compound for ERRγ by competing with a known radioligand.

Materials:

-

Purified human ERRγ protein

-

Radioligand: [3H]4-hydroxytamoxifen ([3H]4-OHT)

-

This compound

-

Scintillation Proximity Assay (SPA) beads (e.g., Protein A-coated)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% BSA)

-

96-well microplates

-

Scintillation counter

Procedure:

-

Protein-Bead Conjugation: Incubate purified ERRγ protein with SPA beads to allow for binding.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Binding buffer

-

Varying concentrations of unlabeled this compound (competitor).

-

A fixed concentration of [3H]4-OHT (typically at or below its Kd for ERRγ).

-

ERRγ-conjugated SPA beads.

-

-

Incubation: Incubate the plate at room temperature for 2-4 hours with gentle agitation to reach equilibrium.

-

Measurement: Measure the radioactivity in each well using a scintillation counter.

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled 4-OHT) from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for ERRγ.

-

Reporter Gene Assay

This protocol describes a method to quantify the agonist activity of this compound on ERRβ or ERRγ in a cellular context.

Materials:

-

HEK293 or other suitable host cell line.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Expression vector for full-length human ERRβ or ERRγ.

-

Reporter vector containing a luciferase gene under the control of an ERR-responsive promoter (e.g., pGL3-ERRE-Luc).

-

Transfection reagent (e.g., Lipofectamine 2000).

-

This compound.

-

Luciferase assay system (e.g., Promega ONE-Glo).

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the ERRβ or ERRγ expression vector and the ERRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 24 hours to allow for receptor and reporter expression.

-

Treatment: Replace the medium with fresh medium containing varying concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 18-24 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.

-

Plot the fold activation (normalized luciferase activity in treated cells / normalized luciferase activity in vehicle-treated cells) against the log concentration of this compound.

-

Fit the data using a non-linear regression model to determine the EC50 value.

-

Coactivator Recruitment Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the this compound-dependent recruitment of a coactivator peptide to ERRγ.

Materials:

-

Purified, GST-tagged human ERRγ-LBD.

-

Fluorescein-labeled PGC-1α coactivator peptide.

-

Terbium-labeled anti-GST antibody.

-

This compound.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT).

-

384-well low-volume black microplates.

-

TR-FRET plate reader.

Procedure:

-

Assay Setup: In a 384-well plate, add the following components:

-

Assay buffer.

-

Varying concentrations of this compound.

-

GST-ERRγ-LBD.

-

A pre-mixed solution of fluorescein-PGC-1α peptide and terbium-anti-GST antibody.

-

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measurement: Measure the TR-FRET signal on a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~490 nm (terbium) and ~520 nm (fluorescein).

-

Data Analysis:

-

Calculate the TR-FRET ratio (emission at 520 nm / emission at 490 nm).

-

Plot the TR-FRET ratio against the log concentration of this compound.

-

Fit the data using a non-linear regression model to determine the EC50 value for coactivator recruitment.

-

Conclusion

This compound is a potent and selective agonist of ERRβ and ERRγ, making it an indispensable tool for dissecting the specific roles of these orphan nuclear receptors. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies. Further research to determine the precise binding affinities and the full spectrum of downstream target genes will continue to enhance our understanding of ERRβ/γ signaling and the therapeutic potential of modulating this pathway.

References

A Technical Guide to the Biological Functions of ERRβ and ERRγ Activation by DY131

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth examination of the synthetic agonist DY131, focusing on its activation of Estrogen-Related Receptor Beta (ERRβ) and Estrogen-Related Receptor Gamma (ERRγ). It details the subsequent biological functions, signaling pathways, and relevant experimental methodologies.

Introduction: ERRβ, ERRγ, and the Agonist this compound

Estrogen-Related Receptors β (ERRβ, or ESRRB) and γ (ERRγ, or ESRRG) are orphan nuclear receptors, meaning their endogenous ligands have not been definitively identified.[1] They belong to the steroid hormone receptor family and act as transcription factors that play crucial roles in regulating cellular energy metabolism, pluripotency of embryonic stem cells, and the development of various tissues.[1][2] Unlike the classical estrogen receptors (ERα and ERβ), ERRs can be constitutively active but their activity is further modulated by co-regulator proteins and synthetic ligands.[3][4]

This compound (also known as GSK 9089) is a potent and selective synthetic agonist for both ERRβ and ERRγ.[5][6] It displays no significant activity against the related ERRα or the estrogen receptors ERα and ERβ, making it a valuable chemical tool for elucidating the specific functions of the β and γ isoforms.[5][7][8] Research utilizing this compound has uncovered diverse biological roles for ERRβ/γ activation, ranging from anti-cancer effects to metabolic regulation and tissue protection.

Quantitative Profile of this compound

The efficacy and selectivity of this compound have been quantified in various assays. The following table summarizes key data points for its activity on ERRβ/γ and its off-target effects.

| Target | Activity Type | Metric | Value | Reference Cell/Assay Type | Citations |

| ERRβ/γ | Agonist | EC50 | 130 nM | Cell-based cotransfection/reporter assays | [8] |

| ERRα | Inactive | IC50 | >30 µM | Cell-based cotransfection/reporter assays | [8] |

| ERα | Inactive | IC50 | >30 µM | Cell-based cotransfection/reporter assays | [8] |

| ERβ | Inactive | IC50 | >30 µM | Cell-based cotransfection/reporter assays | [8] |

| Smoothened (Smo) | Inhibitor | IC50 | ~2 µM | SAG-induced Smo::EGFP accumulation assay | [5] |

| Gli Transcription | Inhibitor | IC50 | ~2 µM | Gli transcription activity assay | [5] |

Biological Functions and Signaling Pathways of this compound-Mediated Activation

Activation of ERRβ and ERRγ by this compound triggers a range of biological responses that are highly context- and cell-type-dependent.

Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in several cancer models, particularly in breast and prostate cancer.

-

Breast Cancer: In a diverse panel of breast cancer cell lines, this compound inhibits growth and induces cell death.[7][9] This effect is mediated through a bimodal cell cycle arrest at the G1 and G2/M phases and activation of the p38 stress kinase pathway, which is required for cell death but not for the G2/M arrest.[9] The primate-specific ERRβ2 splice variant, which localizes to centrosomes, is crucial for the G2/M block.[9] Activation of ERRβ2 by this compound leads to mitotic spindle defects, including the appearance of multi- and monopolar spindles, positioning it as an antimitotic agent.[7][9]

Caption: this compound signaling in breast cancer cells.

-

Prostate Cancer: this compound treatment suppresses the proliferation of prostate cancer cells in a dose-dependent manner.[5] In prostate cancer, ERRγ expression is inversely correlated with disease severity, and androgens repress ERRγ to reprogram metabolism.[10] Activating ERRγ with this compound could therefore represent a therapeutic strategy to counteract androgen-driven metabolic changes.[10]

Hepatoprotective Effects

This compound demonstrates protective effects against acute liver injury. In a mouse model of lipopolysaccharide (LPS)-induced liver damage, pretreatment with this compound ameliorated injury by attenuating oxidative stress, inflammation, and apoptosis.[11]

-

Mechanism: LPS-induced injury downregulates ERRγ in the liver.[11] this compound pretreatment reverses this by:

-

Reducing Oxidative Stress: Restoring the levels of antioxidant enzymes like superoxide dismutase (SOD).[11]

-

Suppressing Inflammation: Inhibiting pro-inflammatory signaling pathways, including TNF-α signaling.[11]

-

Inhibiting Apoptosis: Decreasing the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3.[11] Transcriptomic analysis confirmed that this compound significantly reversed dysregulated pathways associated with inflammation and metabolism in the liver of LPS-treated mice.[11]

-

Caption: this compound's protective mechanism in acute liver injury.

Regulation of Metabolism and Cardiac Function

ERRs are master regulators of energy metabolism, particularly mitochondrial biogenesis and function.[1][10][12]

-

Cardiac Function: ERRα and ERRγ are essential for coordinating cardiac energy production and consumption.[13] They directly regulate genes involved in mitochondrial function, fatty acid oxidation, and cardiac contraction.[13] The ERRγ agonist this compound has been shown to improve cardiac function after myocardial infarction by suppressing inflammation and pyroptosis.[14] A proposed mechanism involves the restoration of cardiac nuclear ERRs and their coactivator PGC-1α following trauma-hemorrhage.[15]

-

Steroidogenesis: In adrenal glands, this compound treatment in rats increased the expression of proteins involved in cholesterol synthesis and steroidogenesis, such as P450scc and StAR.[5]

Neuroprotection and Development

-

Photoreceptor Survival: ERRβ is selectively expressed in rod photoreceptors and is critical for their survival.[16] In retinal explants from mice lacking the crucial photoreceptor transcription factor Crx, treatment with this compound significantly decreased apoptosis (measured by TUNEL staining) and increased the expression of rhodopsin, suggesting that ERRβ/γ activation can protect rod photoreceptors from dysfunction and death.[16]

Key Experimental Protocols

The study of this compound's effects on ERRβ/γ relies on a variety of molecular and cellular biology techniques.

Luciferase Reporter Assay (for Transcriptional Activity)

This cell-based assay is used to measure the ability of this compound to activate the transcriptional function of ERRβ or ERRγ.[17][18]

-

Cell Culture: Plate cells (e.g., HEK293T, U2OS) in multi-well plates and allow them to adhere overnight.[19]

-

Transfection: Co-transfect cells with three plasmids:

-

An expression vector for full-length ERRβ or ERRγ.

-

A reporter plasmid containing multiple copies of an ERR response element (ERRE) upstream of a minimal promoter driving a luciferase gene (e.g., ERRE-TATA-luc).[17]

-

A control plasmid expressing Renilla luciferase or β-galactosidase for normalization of transfection efficiency.

-

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).[17]

-

Lysis and Measurement: After another 24 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.[17][19]

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction relative to the vehicle control against the this compound concentration to determine the EC50 value.

Cell Viability and Growth Assays

These assays quantify the effect of this compound on cancer cell proliferation and survival.

-

Crystal Violet Staining:

-

Seed cells in multi-well plates and treat with this compound over a time course (e.g., 10-11 days).[9]

-

At each time point, fix the cells with a solution like 4% paraformaldehyde.

-

Stain the fixed cells with a 0.5% crystal violet solution.

-

Wash away excess stain and allow the plates to dry.

-

Solubilize the stain with a solvent (e.g., methanol or Sorenson's solution) and measure the absorbance at ~570-590 nm to quantify cell biomass.

-

-

Clonogenic Survival Assay:

-

Seed cells at a low density in 6-well plates.

-

Expose cells to a single treatment of this compound for 24 hours.[9]

-

Replace the drug-containing medium with fresh medium and culture for an extended period (e.g., 13 days) to allow for colony formation.[9]

-

Fix and stain the colonies with crystal violet.

-

Count the number of colonies (typically >50 cells) to determine the surviving fraction relative to the vehicle-treated control.

-

Apoptosis Detection

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Prepare tissue sections (e.g., retinal explants, liver tissue) or cultured cells on slides.[11][16]

-

Fix and permeabilize the samples.

-

Incubate with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.

-

Counterstain nuclei with a DNA dye like DAPI.

-

Visualize using fluorescence microscopy and quantify the percentage of TUNEL-positive cells.[16]

-

Western Blotting (for Protein Expression and Signaling)

This technique is used to detect changes in the levels of specific proteins and their phosphorylation status.

-

Sample Preparation: Treat cells with this compound for the desired time, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p38, total p38, cleaved caspase-3, ERRβ2).[9][11]

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.[11]

General Experimental and Logic Workflow

The investigation of a nuclear receptor agonist like this compound typically follows a multi-stage process from initial discovery to in vivo validation.

Caption: A typical workflow for nuclear receptor agonist research.

Conclusion and Future Directions

This compound is a selective and potent agonist of ERRβ and ERRγ that has been instrumental in defining the roles of these orphan receptors in health and disease. Its activation of ERRβ/γ elicits strong anti-proliferative effects in cancer cells through mechanisms involving cell cycle arrest and apoptosis, protects against tissue injury by mitigating inflammation and oxidative stress, and regulates key metabolic and developmental pathways.

Future research should focus on:

-

Improving Selectivity: While this compound is selective against ERRα and ERs, developing agonists with selectivity between ERRβ and ERRγ would help to dissect their individual functions.

-

In Vivo Efficacy: Further validation in a broader range of preclinical animal models is necessary to establish the therapeutic potential of targeting this pathway.

-

Understanding Co-regulator Interactions: Investigating how this compound modulates the interaction of ERRβ/γ with essential co-activators like PGC-1α and NCOA3 will provide deeper mechanistic insights.[2][3]

The diverse and therapeutically relevant functions uncovered by this compound highlight the ERRβ/γ axis as a promising target for the development of novel drugs for cancer, metabolic disorders, and inflammatory diseases.

References

- 1. Constitutive activities of estrogen-related receptors: Transcriptional regulation of metabolism by the ERR pathways in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Estrogen-related receptor β (ERRβ) – renaissance receptor or receptor renaissance? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcription initiation by the ERRs: no ligand but two activation pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Estrogen Receptor/ERR (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 9. Antimitotic activity of this compound and the estrogen-related receptor beta 2 (ERRβ2) splice variant in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Estrogen-Related Receptor γ Agonist this compound Ameliorates Lipopolysaccharide-Induced Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The multiple universes of estrogen-related receptor α and γ in metabolic control and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Estrogen-Related Receptor α (ERRα) and ERRγ Are Essential Coordinators of Cardiac Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nuclear Receptor ERRγ Protects Against Cardiac Ischemic Injury by Suppressing GBP5‐Mediated Myocardial Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Insights into the activation mechanism of human estrogen-related receptor γ by environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. reactionbiology.com [reactionbiology.com]

- 19. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]

DY131's Role in Gene Transcription Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of DY131, a potent and selective synthetic agonist for Estrogen-Related Receptor β (ERRβ) and ERRγ. It explores the multifaceted role of this compound in regulating gene transcription through various signaling pathways, its off-target effects, and its application as a chemical probe in diverse biological contexts. This document consolidates key quantitative data, details relevant experimental protocols, and visualizes complex molecular interactions to facilitate a comprehensive understanding for research and development applications.

Core Mechanism of Action: ERRβ/γ Agonism

This compound functions as a selective agonist for the orphan nuclear receptors ERRβ and ERRγ, with no significant activity on the structurally related ERRα or the classical estrogen receptors (ERα and ERβ).[1][2][3] Upon binding, this compound induces a conformational change in ERRβ/γ, promoting the recruitment of coactivators and initiating the transcription of target genes. This activity is central to its biological effects, influencing metabolic, inflammatory, and cell cycle pathways.

The transcriptional activity of this compound is particularly evident in the context of different ERRβ splice variants. In breast cancer cell lines, the ERRβsf splice variant demonstrates robust, ligand-induced transcriptional activity on Estrogen-Related Response Element (ERRE) promoter-reporters when stimulated by this compound.[4] Conversely, the ERRβ2 splice variant lacks this transcriptional function and can act as a dominant-negative inhibitor of ERRβsf.[4]

References

Investigating the Downstream Targets of DY131: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known downstream targets and mechanisms of action of DY131, a potent and selective agonist of the Estrogen-Related Receptors β (ERRβ) and γ (ERRγ). The information presented herein is intended to support further research and drug development efforts centered on this compound.

Introduction to this compound

This compound is a small molecule that selectively activates ERRβ and ERRγ, with no significant activity on the related ERRα or the classical estrogen receptors (ERα and ERβ).[1] Its ability to modulate the activity of these orphan nuclear receptors has made it a valuable tool for investigating their physiological roles and a potential therapeutic agent in various diseases, particularly cancer. This document summarizes the key findings related to this compound's downstream effects, including its impact on cell viability, cell cycle progression, apoptosis, and key signaling pathways.

Downstream Effects of this compound on Cellular Processes

This compound elicits a range of biological responses in different cell types, primarily through its activation of ERRβ and ERRγ. These effects are most prominently characterized in cancer cell lines, where this compound often exhibits anti-proliferative and pro-apoptotic properties.

Cell Viability and Growth Inhibition

This compound has been shown to inhibit the growth of a diverse panel of cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values, where available, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~5-10 | [2] |

| MDA-MB-468 | Triple-Negative Breast Cancer | ~5-10 | [2] |

| HCC1806 | Triple-Negative Breast Cancer | >10 | [2] |

| MCF7 | ER-Positive Breast Cancer | >10 | [2] |

| T98G | Glioblastoma (p53 mutant) | Not specified | [3] |

| A172 | Glioblastoma (p53 wild-type) | Not specified | [3] |

Note: IC50 values are estimated from published graphical data and may vary depending on experimental conditions.

Cell Cycle Arrest

A key mechanism through which this compound exerts its anti-proliferative effects is the induction of cell cycle arrest. The specific phase of arrest can be cell-type dependent, often correlating with the p53 status of the cells.

Quantitative Data: Cell Cycle Distribution in Response to this compound (24h treatment)

| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |

| A172 (p53 wt) | DMSO | ~55 | ~30 | ~15 | [3] |

| A172 (p53 wt) | 10µM this compound | ~70 | ~15 | ~15 | [3] |

| T98G (p53 mut) | DMSO | ~50 | ~35 | ~15 | [3] |

| T98G (p53 mut) | 10µM this compound | ~40 | ~20 | ~40 | [3] |

| MDA-MB-231 | DMSO | ~50 | ~30 | ~20 | [1] |

| MDA-MB-231 | 10µM this compound | ~45 | ~15 | ~40 | [1] |

Induction of Apoptosis

This compound is a potent inducer of apoptosis in several cancer cell lines. This is evidenced by an increase in the subG1 population in cell cycle analysis and a significant increase in Annexin V-positive cells.

Quantitative Data: Apoptosis Induction by this compound (24h treatment)

| Cell Line | Treatment | % SubG1 (Fragmented DNA) | % Annexin V Positive | Reference | |---|---|---|---| | MDA-MB-231 | DMSO | <5 | <10 |[2] | | MDA-MB-231 | 10µM this compound | ~25 | ~35 |[2] | | MDA-MB-468 | DMSO | <5 | <10 |[2] | | MDA-MB-468 | 10µM this compound | ~20 | ~30 |[2] | | MCF7 | DMSO | <5 | Not specified |[2] | | MCF7 | 10µM this compound | ~15 | Not specified |[2] |

Core Signaling Pathways Modulated by this compound

This compound, through its activation of ERRβ/γ, influences several critical signaling pathways implicated in cancer progression and cellular stress responses.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

Activation of the p38 MAPK pathway is a key event in this compound-induced cell death in breast cancer cells. This pathway is a well-established transducer of cellular stress signals.

Hedgehog Signaling Pathway

This compound has been shown to inhibit the Hedgehog signaling pathway, a critical regulator of embryonic development and tumorigenesis. This inhibition appears to be context-dependent and may contribute to the anti-cancer effects of this compound. The downstream effector of the Hedgehog pathway is the transcription factor GLI1.

Quantitative Data: Regulation of GLI1 by this compound

| Cell Line | Condition | GLI1 Expression Level | Reference |

| Human ESC | Untreated | Baseline | [4] |

| Human ESC | GANT-61 (GLI inhibitor) | Decreased | [4] |

| Human Keratinocytes | GLI1 overexpression | Increased | [5] |

| Human Keratinocytes | GLI1 overexpression + EGF | Synergistically Increased | [5] |

Note: Direct quantitative data for this compound's effect on GLI1 expression from the provided search results is limited. The table reflects general regulation of GLI1.

TNF Signaling Pathway

In the context of inflammatory conditions such as lipopolysaccharide (LPS)-induced acute liver injury, this compound has been demonstrated to suppress the TNF signaling pathway. This anti-inflammatory effect is associated with the downregulation of pro-inflammatory cytokines.[6]

Quantitative Data: Effect of this compound on Inflammatory Gene Expression in LPS-Treated Mice

| Gene | Treatment | Relative mRNA Expression (Fold Change vs. Control) | Reference |

| ERRγ | LPS | Decreased | [6] |

| ERRγ | LPS + this compound | Increased vs. LPS | [6] |

| Bax | LPS | Increased | [6] |

| Bax | LPS + this compound | Decreased vs. LPS | [6] |

| SOD1 | LPS | Decreased | [6] |

| SOD1 | LPS + this compound | Increased vs. LPS | [6] |

| SOD3 | LPS | Decreased | [6] |

| SOD3 | LPS + this compound | Increased vs. LPS | [6] |

Regulation of Metabolic Genes

As a key regulator of cellular metabolism, ERRγ activation by this compound is expected to influence the expression of genes involved in metabolic pathways. In the context of LPS-induced liver injury, this compound was shown to reverse the downregulation of several metabolic genes.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's downstream targets.

Cell Viability Assay (Crystal Violet Staining)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,500-10,000 cells per well, depending on the cell line's growth rate.

-

Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 to 20 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the cells for 72-96 hours.

-

Staining:

-

Wash the cells once with PBS.

-

Fix the cells with 10% formalin for 10 minutes.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

Wash the plate with water to remove excess stain and allow it to air dry.

-

-

Quantification:

-

Solubilize the stain with 10% acetic acid.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Normalize the readings to the DMSO control to determine cell viability.

-

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

-

Cell Culture and Treatment: Plate cells and treat with this compound or DMSO for the desired time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells, and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Staining:

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the cells on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the appropriate channel (e.g., >600 nm).

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

-

Cell Culture and Treatment: Culture and treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Collect both floating and adherent cells.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the stained cells immediately by flow cytometry. Use a 488 nm laser for excitation and collect FITC fluorescence (early apoptosis) and PI fluorescence (late apoptosis/necrosis) in their respective channels.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Western Blot Analysis for Protein Expression and Phosphorylation

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p38, total p38, GLI1, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using image analysis software and normalize to a loading control.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction: Following cell treatment, extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

-

qPCR:

-

Prepare a reaction mixture containing cDNA, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.

-

Perform the qPCR reaction in a real-time PCR system.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the ΔΔCt method.[6]

-

Conclusion

This compound is a valuable pharmacological tool for elucidating the complex roles of ERRβ and ERRγ in cellular physiology and pathology. Its ability to induce cell cycle arrest and apoptosis in cancer cells, coupled with its modulatory effects on key signaling pathways such as p38 MAPK, Hedgehog, and TNF signaling, underscores its potential as a therapeutic agent. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore the downstream targets of this compound and its therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CRISPR editing of the GLI1 first intron abrogates GLI1 expression and differentially alters lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Modulation of Hedgehog/GLI Target Gene Expression by Epidermal Growth Factor Signaling in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Estrogen-Related Receptor γ Agonist this compound Ameliorates Lipopolysaccharide-Induced Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

The ERRγ Agonist DY131: A Deep Dive into its Effects on Cellular Metabolism

For Immediate Release

Washington D.C. - The synthetic compound DY131, a potent agonist of the Estrogen-Related Receptor gamma (ERRγ), is garnering significant attention within the scientific community for its profound effects on cellular metabolism. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the core mechanisms of this compound, its impact on metabolic pathways, and the experimental protocols to assess its activity.

Introduction to this compound and ERRγ

This compound is a small molecule agonist that specifically activates ERRγ, an orphan nuclear receptor that plays a pivotal role in the regulation of cellular energy homeostasis. ERRγ is highly expressed in tissues with high energy demands, such as the liver, skeletal muscle, heart, and kidneys, where it orchestrates the expression of genes involved in mitochondrial biogenesis, oxidative phosphorylation, and fatty acid metabolism. The ability of this compound to modulate ERRγ activity positions it as a valuable tool for investigating metabolic regulation and as a potential therapeutic agent for metabolic disorders and certain types of cancer.

Mechanism of Action

This compound binds to the ligand-binding domain of ERRγ, inducing a conformational change that promotes the recruitment of coactivators and stimulates the transcription of ERRγ target genes. This transcriptional activation leads to a cascade of events that reprogram cellular metabolism, shifting the balance between glycolysis and oxidative phosphorylation.

A diagram illustrating the proposed signaling pathway of this compound is presented below:

Effects on Cellular Metabolism: A Tale of Two Tissues

The metabolic consequences of this compound activation of ERRγ appear to be context-dependent, with notable differences observed in liver and breast cancer cells.

Amelioration of Acute Liver Injury through Metabolic Reprogramming

In a murine model of lipopolysaccharide (LPS)-induced acute liver injury, pretreatment with this compound demonstrated a significant protective effect by reversing the dysregulated metabolic pathways associated with the inflammatory response.

Quantitative Data Summary:

| Parameter | Control | LPS | LPS + this compound |

| Serum ALT (U/L) | Normal | Significantly Elevated | Significantly Reduced |

| Serum AST (U/L) | Normal | Significantly Elevated | Significantly Reduced |

| Hepatic TNF-α (pg/mg protein) | Low | Significantly Increased | Significantly Decreased |

| Hepatic IL-6 (pg/mg protein) | Low | Significantly Increased | Significantly Decreased |

Table 1: Effect of this compound on serum and hepatic markers in LPS-induced acute liver injury in mice.[1][2][3]

Experimental Protocol: RNA-Sequencing Analysis of Liver Tissue

A detailed workflow for the RNA-sequencing experiment is provided below:

Transcriptomic analysis of liver tissue from these mice, accessible through the Gene Expression Omnibus (GEO) database under accession number GSE16088, revealed that this compound treatment significantly altered the expression of genes involved in metabolic pathways.[1] Specifically, pathways related to oxidative phosphorylation were upregulated, while those associated with glycolysis were downregulated, suggesting a shift towards more efficient energy production and a reduction in metabolic stress.

Growth Inhibition in Breast Cancer Cells

In contrast to its protective role in the liver, this compound exhibits growth-inhibitory and pro-apoptotic effects in various breast cancer cell lines, including MCF7, MDA-MB-231, HCC1806, and MDA-MB-468. This anti-proliferative activity is attributed to the induction of cell cycle arrest and apoptosis.

Quantitative Data Summary:

| Cell Line | Treatment | Effect on Cell Viability |

| MCF7 | This compound (10 µM) | Significant Decrease |

| MDA-MB-231 | This compound (10 µM) | Significant Decrease |

| HCC1806 | This compound (10 µM) | Significant Decrease |

| MDA-MB-468 | This compound (10 µM) | Significant Decrease |

| MCF10A (non-tumorigenic) | This compound (10 µM) | No Significant Effect |

Table 2: Effect of this compound on the viability of breast cancer and non-tumorigenic breast epithelial cell lines.

Experimental Protocol: Crystal Violet Staining Assay

The logical relationship for assessing cell viability using crystal violet staining is as follows:

While the precise metabolic shifts induced by this compound in breast cancer cells are still under investigation, the observed growth inhibition suggests a potential disruption of the metabolic pathways that fuel rapid cancer cell proliferation, such as aerobic glycolysis (the Warburg effect).

Future Directions and Therapeutic Potential

The dual role of this compound in modulating cellular metabolism highlights the therapeutic potential of targeting ERRγ. In conditions such as sepsis-induced liver injury, activating ERRγ with this compound could restore metabolic homeostasis and mitigate tissue damage. Conversely, in the context of breast cancer, this compound or similar ERRγ agonists could represent a novel therapeutic strategy to inhibit tumor growth by targeting metabolic vulnerabilities.

Further research is warranted to elucidate the detailed metabolic flux alterations induced by this compound in different cell types and to explore its efficacy and safety in preclinical and clinical settings. The development of more specific ERRγ modulators will be crucial for translating these promising findings into novel therapies for a range of diseases.

References

- 1. Antimitotic activity of this compound and the estrogen-related receptor beta 2 (ERRβ2) splice variant in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Estrogen-Related Receptor γ Agonist this compound Ameliorates Lipopolysaccharide-Induced Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Pro-Apoptotic Role of DY131: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the synthetic compound DY131 and its role in inducing apoptosis, with a particular focus on its application in cancer research. Designed for researchers, scientists, and drug development professionals, this document outlines the molecular mechanisms, key signaling pathways, and experimental evidence supporting this compound's pro-apoptotic activity.

Introduction to this compound

This compound is a synthetic ligand for the estrogen-related receptors beta (ERRβ) and gamma (ERRγ). It has demonstrated significant growth-inhibitory and pro-apoptotic effects in various cancer cell lines, most notably in breast cancer. This guide will delve into the cellular and molecular events that characterize this compound-induced apoptosis, providing a comprehensive resource for investigating its therapeutic potential.

Quantitative Analysis of this compound-Induced Apoptosis

The efficacy of this compound in inducing apoptosis is dose-dependent. The following tables summarize the quantitative data from studies on breast cancer cell lines.

| Cell Line | Cancer Type | Parameter | Concentration of this compound | Result | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | Sub-G1 DNA Content (% of cells) | 5 µM | ~20% | [1] |

| 10 µM | ~35% | [1] | |||

| Annexin V Positive Cells | Not Specified | Significant Increase | [1] | ||

| MDA-MB-468 | Triple-Negative Breast Cancer | Sub-G1 DNA Content (% of cells) | 5 µM | ~25% | [1] |

| 10 µM | ~40% | [1] | |||

| Annexin V Positive Cells | Not Specified | Significant Increase | [1] | ||

| MCF7 | ER-Positive Breast Cancer | Sub-G1 DNA Content (% of cells) | 5 µM | ~15% | [1] |

| 10 µM | ~25% | [1] | |||

| HCC1806 | Triple-Negative Breast Cancer | Sub-G1 DNA Content (% of cells) | 10 µM | ~15% | [1] |

Table 1: Dose-Dependent Induction of Apoptosis by this compound in Breast Cancer Cell Lines. Data represents the percentage of cells with sub-G1 DNA content, a marker of apoptosis, after 24 hours of treatment with this compound.

| Cell Line | Cancer Type | Apoptotic Marker | This compound Treatment | Result | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | PARP Cleavage | 10 µM, 24h | Cleavage Observed | [1] |

| MDA-MB-468 | Triple-Negative Breast Cancer | PARP Cleavage | 10 µM, 24h | Cleavage Observed | [1] |

| MCF7 | ER-Positive Breast Cancer | PARP Cleavage | 10 µM, 24h | Cleavage Observed | [1] |

| HCC1806 | Triple-Negative Breast Cancer | PARP Cleavage | 10 µM, 24h | No Cleavage | [1] |

Table 2: Induction of PARP Cleavage by this compound in Breast Cancer Cell Lines. PARP cleavage is a hallmark of caspase-mediated apoptosis.

Signaling Pathways in this compound-Induced Apoptosis

This compound-induced apoptosis is primarily mediated through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Evidence suggests that this compound treatment leads to an increase in intracellular reactive oxygen species (ROS), which can act as upstream activators of the p38 MAPK cascade. Activated p38 MAPK, in turn, can modulate the activity of downstream effectors, including members of the Bcl-2 family, to promote apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound-induced apoptosis.

Cell Viability and Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-468, MCF7, HCC1806)

-

This compound (in a suitable solvent like DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).

-

Cell Harvesting:

-

For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution to minimize membrane damage.

-

Collect the cell suspension and centrifuge at 300 x g for 5 minutes.

-

For suspension cells, directly collect the cell suspension and centrifuge.

-

-

Staining:

-

Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for PARP Cleavage

This protocol is used to detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-3 activation during apoptosis.

Materials:

-

Treated cell pellets

-

RIPA buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PARP (recognizing both full-length and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse the cell pellets in RIPA buffer on ice.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Full-length PARP will appear at ~116 kDa, and the cleaved fragment at ~89 kDa.

-

Conclusion

This compound effectively induces apoptosis in various cancer cell lines, particularly those of breast cancer origin. The mechanism of action involves the activation of the p38 MAPK signaling pathway, likely triggered by an increase in intracellular ROS. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound as a pro-apoptotic agent. Future studies should aim to further elucidate the upstream and downstream components of the this compound-activated signaling cascade to identify potential biomarkers for sensitivity and to optimize its application in pre-clinical and clinical settings.

References

The Impact of DY131 on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DY131, a synthetic agonist of the orphan estrogen-related receptors (ERRs) ERRβ and ERRγ, has emerged as a potent modulator of cell cycle progression, demonstrating significant antimitotic and growth-inhibitory activities in various cancer cell lines.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its differential impact on cell cycle checkpoints. It consolidates quantitative data from key studies, presents detailed experimental protocols for reproducing and expanding upon these findings, and visualizes the core signaling pathways and workflows. The evidence indicates that this compound induces a bimodal cell cycle arrest, primarily at the G1 and G2/M phases, with the specific outcome being highly dependent on cellular context, particularly p53 mutation status and the expression of ERRβ splice variants.[1][3]

Quantitative Analysis of this compound-Induced Cell Cycle Arrest

This compound's primary impact on cell proliferation is its ability to induce cell cycle arrest. The specific phase of arrest is dose-dependent and varies across different cancer cell lines.

Effect of this compound on Breast Cancer Cell Lines

In a panel of breast cancer cell lines, this compound induces both G1 and G2/M arrest after a 24-hour treatment. A significant G1 arrest is observed at a concentration of 5 μM in MCF7, HCC1806, and MDA-MB-468 cells.[1][4] At a higher concentration of 10 μM, a significant G2/M arrest becomes the predominant effect across all tested breast cancer cell lines.[1][4]

Table 1: G1 Phase Arrest in Breast Cancer Cells Treated with this compound

| Cell Line | This compound Concentration | % of Cells in G1 Phase (Mean ± SEM) |

|---|---|---|

| MCF7 | DMSO Control | 55.1 ± 2.3 |

| 5 μM | 68.4 ± 1.9* | |

| 10 μM | 59.2 ± 3.1 | |

| HCC1806 | DMSO Control | 48.7 ± 2.5 |

| 5 μM | 62.1 ± 2.1* | |

| 10 μM | 54.3 ± 3.4 | |

| MDA-MB-468 | DMSO Control | 52.6 ± 1.8 |

| 5 μM | 60.5 ± 2.0* | |

| 10 μM | 54.1 ± 2.7 | |

| MDA-MB-231 | DMSO Control | 45.3 ± 2.9 |

| 5 μM | 43.8 ± 3.1 | |

| 10 μM | 39.7 ± 2.5 |

*Statistically significant increase compared to DMSO control. Data synthesized from published studies.[1][4]

Table 2: G2/M Phase Arrest in Breast Cancer Cells Treated with this compound

| Cell Line | This compound Concentration | % of Cells in G2/M Phase (Mean ± SEM) |

|---|---|---|

| MCF7 | DMSO Control | 20.1 ± 1.5 |

| 5 μM | 22.4 ± 1.8 | |

| 10 μM | 35.6 ± 2.2* | |

| HCC1806 | DMSO Control | 24.3 ± 1.9 |

| 5 μM | 28.1 ± 2.1 | |

| 10 μM | 40.2 ± 2.8* | |

| MDA-MB-468 | DMSO Control | 21.8 ± 1.7 |

| 5 μM | 25.9 ± 2.0 | |

| 10 μM | 38.7 ± 2.5* | |

| MDA-MB-231 | DMSO Control | 26.5 ± 2.2 |

| 5 μM | 39.8 ± 2.6* | |

| 10 μM | 51.3 ± 3.1* |

*Statistically significant increase compared to DMSO control. Data synthesized from published studies.[1][4]

p53-Dependent Cell Cycle Arrest in Glioblastoma Cells

Studies in glioblastoma (GBM) cell lines reveal that the cell cycle response to this compound is critically influenced by p53 status. After 24 hours of treatment, p53 wild-type A172 cells undergo G1 arrest, whereas p53 mutant T98G cells exhibit a robust G2/M arrest.[3]

Table 3: Differential Cell Cycle Arrest in Glioblastoma Cells Treated with this compound

| Cell Line (p53 Status) | This compound Concentration | % of Cells in G1 Phase | % of Cells in G2/M Phase |

|---|---|---|---|

| A172 (Wild-Type) | Control | 58.1 | 15.2 |

| 10 μM | 70.3* | 12.8 | |

| T98G (Mutant) | Control | 55.4 | 18.9 |

| 10 μM | 45.1 | 35.7* |

*Statistically significant change compared to control. Data synthesized from published studies.[3]

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by activating ERRβ and ERRγ. The subsequent cell cycle arrest is mediated through distinct downstream pathways depending on the cellular context.

G1 Arrest Pathway

The G1 arrest induced by this compound is associated with the upregulation of the cyclin-dependent kinase inhibitor p21.[1][3] In p53 wild-type cells, this occurs through a conventional p53-dependent pathway. However, G1 arrest and p21 induction are also observed in p53-mutant cells, suggesting the existence of p53-independent mechanisms for p21 activation.[4]

G2/M Arrest Pathway

The G2/M arrest is a prominent feature of this compound's activity, particularly in triple-negative breast cancer (TNBC) and p53-mutant glioblastoma cells.[1][3] This arrest is facilitated by the ERRβ2 splice variant.[1][2] A key molecular marker of this G2/M block is the strong increase in phosphorylation of Histone H3 at Serine 10 (phospho-H3 Ser10), an event associated with chromatin condensation in prophase.[1][3] Mechanistically, this compound treatment leads to defects in mitosis, including a delay in the progression from prophase to anaphase and the formation of multi- and monopolar spindles.[1][2] This antimitotic activity is linked to the localization of ERRβ2 to centrosomes.[1]

Role of the p38 MAPK Pathway

This compound also activates the p38 MAPK stress kinase pathway. However, studies have shown that while this pathway is required for this compound-induced apoptotic cell death, it is not necessary for the cell cycle arrest itself.[1]

Detailed Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on cell cycle progression.

Cell Culture and Drug Treatment

-

Cell Maintenance: Culture cancer cell lines (e.g., MDA-MB-231, A172, T98G) in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Seeding: Plate cells in 6-well plates at a density that will ensure they are in the exponential growth phase (approx. 60-70% confluency) at the time of analysis.

-

This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

-

Treatment: Dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 5 μM and 10 μM). Treat cells for 24 hours. Include a DMSO-only vehicle control.

Cell Cycle Analysis via Flow Cytometry

This protocol is based on the stoichiometric binding of Propidium Iodide (PI) to DNA, allowing for the quantification of DNA content and cell cycle phase distribution.[5][6]

-

Harvesting: After treatment, aspirate the medium and wash cells with 1X PBS. Detach cells using trypsin-EDTA, then neutralize with a complete medium.

-

Fixation: Centrifuge the cell suspension (300 x g for 5 minutes), discard the supernatant, and resuspend the pellet in 0.5 mL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate at -20°C for at least 2 hours (or up to several weeks).[7]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the cell pellet in 500 μL of PI staining solution (e.g., 50 μg/mL Propidium Iodide, 100 μg/mL RNase A, and 0.1% Triton X-100 in PBS).

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample. Use a linear scale for the DNA content channel.[5]

-

Analysis: Gate the single-cell population to exclude doublets and debris. Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Markers

-

Protein Extraction: Following this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

-

Rabbit anti-p21

-

Rabbit anti-phospho-Histone H3 (Ser10)

-

Mouse anti-β-actin (as a loading control)

-

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Logical Framework: p53 Status Dictates this compound Response

The cellular response to this compound is not uniform but is instead a conditional outcome based on the underlying genetic makeup of the cancer cell, most notably the functional status of the p53 tumor suppressor.

References

- 1. Antimitotic activity of this compound and the estrogen-related receptor beta 2 (ERRβ2) splice variant in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cancer.wisc.edu [cancer.wisc.edu]

- 6. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of DY131 in Oncology

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical findings on DY131, a synthetic agonist of the orphan nuclear estrogen-related receptors beta (ERRβ) and gamma (ERRγ), and its potential as a therapeutic agent in cancer. The focus of this guide is to present the current understanding of this compound's mechanism of action, its effects on cancer cells, and the experimental basis for these findings.

Introduction

This compound has emerged as a promising investigational compound with demonstrated growth-inhibitory effects in various cancer cell lines, particularly in breast cancer.[1][2][3] Its primary targets are ERRβ and ERRγ, members of the orphan nuclear receptor family that are implicated in cellular metabolism, proliferation, and differentiation. This guide synthesizes the available preclinical data to provide a detailed technical resource for the scientific community.

Mechanism of Action

This compound's anticancer activity is primarily attributed to its role as an agonist for ERRβ and ERRγ. In breast cancer models, the activation of a specific splice variant, ERRβ2, by this compound appears to be a key driver of its therapeutic effects.[1] Ligand-activated ERRβ2 has been shown to induce a bimodal cell cycle arrest and subsequent apoptosis.[1][2]

The proposed signaling pathway involves the activation of the p38 stress kinase pathway, leading to cell death.[1][2] Furthermore, this compound treatment has been associated with defects in mitotic spindle formation, suggesting a role in disrupting cell division.[1] While this compound has been reported to have off-target effects on the Hedgehog signaling pathway by binding to Smoothened, studies in breast cancer cell lines suggest this is not the primary mechanism of its cytotoxic action in this context.[1]

Preclinical Efficacy

Preclinical studies have demonstrated the potent anti-proliferative effects of this compound across a panel of breast cancer cell lines, including hormone receptor-positive and triple-negative breast cancer (TNBC) subtypes.[1][3] A key finding is the preferential growth inhibition of cancer cells compared to non-transformed mammary epithelial cells.[3]

The following table summarizes the growth-inhibitory effects of this compound on various breast cancer cell lines.

| Cell Line | Cancer Subtype | Effect of 10 µM this compound | Citation |

| MCF7 | ER+ | Growth Inhibition | [3] |

| MDA-MB-231 | TNBC (Mesenchymal Stem-Like) | Growth Inhibition | [3] |

| HCC1806 | TNBC (Basal-Like 2) | Growth Inhibition | [3] |

| MDA-MB-468 | TNBC (Basal-Like 1) | Growth Inhibition | [3] |

| MCF10A | Non-transformed Mammary Epithelial | Modest Growth Inhibition | [3] |

Treatment with this compound induces a bimodal cell cycle arrest, with a notable block in the G2/M phase, which is facilitated by the ERRβ2 splice variant.[1][2] This arrest is followed by the induction of apoptosis.

Experimental Protocols

This section details the methodologies used in key experiments to evaluate the therapeutic potential of this compound.

-

Cell Lines: Breast cancer cell lines (MCF7, MDA-MB-231, HCC1806, MDA-MB-468) and a non-transformed mammary epithelial cell line (MCF10A) were utilized.[3]

-

Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Crystal Violet Staining: To assess cell growth, cells were seeded in multi-well plates and treated with varying concentrations of this compound or DMSO as a control. At specified time points, cells were fixed and stained with crystal violet. The dye was then solubilized, and the absorbance was measured to quantify cell viability.[3]

-

Clonogenic Survival Assay: Cells were seeded at low density and treated with this compound for 24 hours. The drug-containing medium was then replaced with fresh medium, and the cells were allowed to form colonies for approximately 13 days. Colonies were then stained with crystal violet and counted.[3]

-

Flow Cytometry: To analyze the cell cycle distribution and apoptosis, cells were treated with this compound, harvested, and fixed. For cell cycle analysis, cells were stained with a DNA-intercalating dye (e.g., propidium iodide) and analyzed by flow cytometry. For apoptosis, Annexin V and propidium iodide staining were used to differentiate between viable, apoptotic, and necrotic cells.

-

Western Blotting: To investigate the molecular mechanisms, protein lysates from treated and untreated cells were subjected to SDS-PAGE and transferred to a membrane. The membranes were then probed with antibodies against key proteins in the p38 MAPK pathway and cell cycle regulation.

Future Directions

The existing preclinical data strongly support the continued investigation of this compound as a potential anticancer agent, particularly for breast cancer. Future research should focus on:

-

In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in animal models of breast cancer.

-

Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its target engagement in vivo.

-

Biomarker discovery: Identifying predictive biomarkers of response to this compound to enable patient stratification in future clinical trials.

-

Combination therapies: Exploring the potential synergistic effects of this compound with existing standard-of-care treatments for breast cancer.

As of the latest available information, there are no registered clinical trials for this compound. The progression of this compound into clinical development will be contingent on the successful outcome of further preclinical validation.

References

The Structure-Activity Relationship of DY131: A Technical Guide for Drug Development Professionals

An in-depth analysis of the potent and selective Estrogen-Related Receptor (ERR) agonist, DY131, detailing its mechanism of action, structure-activity relationship, and key experimental methodologies.

This compound has emerged as a significant chemical probe for studying the physiological and pathological roles of the orphan nuclear receptors ERRβ (NR3B2) and ERRγ (NR3B3). As a potent and selective agonist for these receptors, this compound provides a valuable tool for researchers in oncology, metabolism, and endocrinology. This technical guide offers a comprehensive overview of the structure-activity relationship (SAR) of this compound, its impact on key signaling pathways, and detailed protocols for essential experimental validation.

Core Mechanism of Action and Structure-Activity Relationship

This compound is a synthetic ligand that selectively activates ERRβ and ERRγ with no significant activity on the closely related ERRα or the classical estrogen receptors (ERα and ERβ)[1]. This selectivity is crucial for dissecting the specific functions of the β and γ isoforms. The core activity of this compound lies in its ability to bind to the ligand-binding domain (LBD) of ERRβ and ERRγ, inducing a conformational change that promotes the recruitment of coactivators and subsequent modulation of target gene transcription.

| Compound | Structure | ERRβ EC50 (nM) | ERRγ EC50 (nM) | Reference |

| This compound | 4-(diethylamino)benzaldehyde N-(4-phenyl-1,3-thiazol-2-yl)hydrazone | ~230 | ~98 | [2] |

| GSK4716 | 4-isopropylbenzaldehyde N-(4-phenyl-1,3-thiazol-2-yl)hydrazone | ~100 | ~100 | [2] |

Note: EC50 values are approximate and can vary depending on the specific assay conditions.

The data suggests that modifications at the para-position of the benzaldehyde ring are tolerated, with both a diethylamino group (this compound) and an isopropyl group (GSK4716) conferring potent agonistic activity. Further research into a wider array of analogs is necessary to fully delineate the SAR and optimize potency and selectivity.

Beyond its primary targets, this compound has been shown to exhibit off-target activity by inhibiting the Hedgehog signaling pathway. It directly interacts with Smoothened (Smo), a key component of this pathway, with reported IC50 values of approximately 0.8 µM for inhibiting Shh-induced accumulation of Smo::EGFP and ~2 µM for suppressing SAG-induced Smo accumulation and Gli transcription[1]. This dual activity should be considered when interpreting experimental results.

Key Signaling Pathways Modulated by this compound

This compound's engagement with ERRβ/γ and its off-target effects lead to the modulation of several critical cellular signaling pathways.

ERRβ/γ-Mediated Transcriptional Activation

As an agonist, this compound initiates the canonical signaling cascade for ERRβ and ERRγ.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

In certain cellular contexts, particularly in breast cancer cells, this compound treatment leads to the activation of the p38 stress kinase pathway, contributing to cell death.

Experimental Protocols

To facilitate further research and validation of this compound's activity, this section provides detailed methodologies for key experiments.

Experimental Workflow: From SAR to Cellular Effects

The investigation of this compound and its analogs typically follows a structured workflow to characterize their biological activity.

Protocol 1: ERRγ Luciferase Reporter Gene Assay

This assay quantitatively measures the ability of this compound to activate ERRγ in a cellular context.

1. Materials:

-

HEK293T cells

-

Expression vector for Gal4-DNA binding domain fused to the ERRγ ligand-binding domain (Gal4-ERRγ-LBD)

-

Luciferase reporter vector with an upstream Gal4 response element (e.g., pFR-Luc)

-

β-galactosidase expression vector (for transfection control)

-

Lipofectamine 2000 or similar transfection reagent

-

DMEM with 10% FBS

-

This compound stock solution (in DMSO)

-

Luciferase Assay System (e.g., Promega)

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

2. Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Transfection:

-

For each well, prepare a DNA-transfection reagent mix. In one tube, dilute 50 ng of Gal4-ERRγ-LBD, 100 ng of pFR-Luc, and 50 ng of β-galactosidase vector in 10 µL of serum-free DMEM.

-

In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 10 µL of serum-free DMEM and incubate for 5 minutes at room temperature.

-

Combine the DNA and Lipofectamine 2000 solutions, mix gently, and incubate for 20 minutes at room temperature.

-

Add 20 µL of the transfection complex to each well.

-

-

Compound Treatment: 24 hours post-transfection, remove the medium and replace it with 100 µL of fresh medium containing the desired concentrations of this compound or vehicle (DMSO).

-

Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay:

-

Wash the cells once with 100 µL of PBS.

-

Lyse the cells by adding 20 µL of 1X reporter lysis buffer per well and incubate for 15 minutes at room temperature on a shaker.

-

Add 100 µL of luciferase assay reagent to each well.

-

Measure the luminescence using a plate luminometer.

-

-

Data Analysis: Normalize the luciferase activity to the β-galactosidase activity to control for transfection efficiency. Plot the normalized relative light units (RLU) against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.

Protocol 2: MTT Cell Viability Assay

This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

1. Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear tissue culture plates

-

Microplate reader (absorbance at 570 nm)

2. Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Replace the medium with 100 µL of fresh medium containing serial dilutions of this compound or vehicle control (DMSO).

-